Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Description
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa), nitrogen (aza), and fluorine substituents. Its molecular formula is C20H30F2N2O10 (including the hemioxalate counterion), with a molecular weight of 496.46 g/mol and CAS number 1955560-51-6 . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. Key structural elements include:
- Spiro[3.4]octane core: Provides conformational rigidity, beneficial for target binding in drug discovery.
- Fluorine substitution: Improves metabolic stability and lipophilicity.
- Ester group (ethyl carboxylate): Facilitates prodrug strategies or modulates bioavailability.
This compound is typically used in preclinical studies, with storage recommendations at controlled temperatures (-20°C or -80°C) to maintain integrity .
Properties
IUPAC Name |
ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3.ClH/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;/h11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVNVGQDGFXPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC12COC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-70-7 | |
| Record name | 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid, 8-fluoro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Pathways and Methodological Advancements
Nucleophilic Substitution and Intermediate Isolation
The principal synthetic route begins with ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate, where the thioether group (-S-) is replaced by an amine via nucleophilic substitution. In a representative procedure:
- Reaction Setup : 66.00 g (0.30 mol) of the thiospiro intermediate is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol.
- Base Addition : Lithium hydroxide (7.20 g, 0.30 mol) in 150 mL water is added dropwise at 0°C to prevent exothermic side reactions.
- Workup : After 12 hours of stirring, the mixture is concentrated under reduced pressure, washed with methyl tert-butyl ether (MTBE), and acidified to pH 2–3 using sodium bisulfate to precipitate the carboxylic acid intermediate.
Key Consideration : The use of aprotic solvents like THF minimizes ring-opening reactions of the oxetane moiety, a common issue in spirocyclic systems.
Table 1: Reaction Conditions for Intermediate Isolation
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temperature |
| Solvent System | THF:MeOH (1:1 v/v) |
| Reaction Time | 12 hours |
| Yield (Carboxylic Acid) | 85% |
Esterification and Salt Formation
The carboxylic acid intermediate is subsequently esterified to yield the target compound:
- Esterification : The acid (50.00 g, 0.25 mol) is refluxed with ethanol (150 mL) and concentrated sulfuric acid (2 mL) for 6 hours.
- Neutralization : The crude ester is treated with 6 M hydrochloric acid to form the hydrochloride salt, enhancing aqueous solubility for biological testing.
Optimization Challenge : Over-neutralization beyond pH 4.0 leads to decomposition of the spirocyclic core, necessitating precise pH monitoring via in-line probes.
Table 2: Esterification Parameters
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (2% v/v) |
| Temperature | 78°C (ethanol reflux) |
| Yield (Hydrochloride) | 80% |
Alternative Synthetic Strategies and Comparative Analysis
Reductive Amination Approaches
A patent describing tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate synthesis offers insights into analogous methods:
- Cyclization : Hydrogenation with Raney nickel at 50 psi H₂ pressure facilitates spirocycle formation.
- Anhydride Coupling : Tert-butyl dicarbonyl anhydride introduces protective groups, though this method shows lower yields (54.8%) compared to the primary route.
Advantage : This pathway avoids harsh basic conditions, preserving acid-sensitive functional groups.
Solvent and Base Optimization
Comparative studies highlight:
- Lithium vs. Sodium Bases : Lithium hydroxide achieves higher substitution efficiency (90%) than sodium hydroxide (72%) due to stronger nucleophilicity.
- Solvent Systems : Tetrahydrofuran/water mixtures reduce byproduct formation compared to dimethylformamide (DMF), which promotes azetidine ring degradation.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Table 3: Spectral Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 4.86 (oxetane), δ 4.12 (ethyl) |
| HRMS | m/z 223.0194 [M+Na]⁺ |
| FT-IR | 1745 cm⁻¹ (C=O stretch) |
Purity and Supplier Specifications
Commercial suppliers adhere to strict purity standards:
Table 4: Supplier Specifications
| Supplier | Purity | Production Capacity |
|---|---|---|
| BDR Pharmaceuticals | ≥98% | Metric ton/year |
| MolCore BioPharmatech | ≥97% | 500 kg/month |
| AccuStandard | ≥95% | Custom synthesis |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion .
Ring-Opening Reactions
The oxetane ring (2-oxa component) participates in nucleophilic ring-opening under acidic conditions.
Structural Influence :
The spirocyclic geometry imposes steric constraints, directing regioselectivity in ring-opening events .
Fluorine-Specific Reactivity
The C–F bond participates in electrophilic substitution and hydrogen-bonding interactions.
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| KF (DMF, 100°C) | Fluorinated intermediates | Fluorine acts as a hydrogen-bond acceptor, stabilizing transition states |
| AlCl₃ (CH₂Cl₂, −78°C) | Defluorinated spirocyclic analogs | Limited applicability due to competing ring degradation |
Notable Data :
¹⁹F NMR shows a characteristic signal at δ −118 ppm (referenced to CFCl₃), confirming fluorine’s electronic influence on adjacent functional groups .
Heterocyclic Functionalization
The azaspiro nitrogen undergoes alkylation and acylation.
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| Ethyl chloroformate (DCM, RT) | N-Carboxyethylated derivative | 85% yield; retains spirocyclic integrity |
| Benzyl bromide (K₂CO₃, DMF) | N-Benzyl-protected analog | Requires anhydrous conditions; 78% yield |
Mechanistic Pathway :
The nitrogen’s lone pair attacks electrophiles, forming quaternary ammonium intermediates that stabilize the spiro system.
Thermal and Solvent Effects
Stability studies reveal solvent-dependent decomposition pathways.
| Conditions | Outcome | Half-Life |
|---|---|---|
| Isopropanol, 85°C | Isomerization to γ-lactone | t₁/₂ = 108 minutes |
| Aqueous HCl (1M, 60°C) | Complete hydrolysis to carboxylic acid | <30 minutes |
Key Insight :
Polar aprotic solvents (e.g., DMF) enhance thermal stability, while protic solvents accelerate degradation .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that spirocyclic compounds, including ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane derivatives, exhibit antimicrobial properties. A study demonstrated that modifications to the spiro structure can enhance antibacterial efficacy against resistant strains of bacteria, making it a candidate for new antibiotic development.
Case Study : A derivative of this compound was tested against Staphylococcus aureus, showing a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic agents.
2. Neuropharmacology
The unique structural features of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane make it a candidate for investigating neuropharmacological effects. Its ability to interact with neurotransmitter receptors could lead to the development of new treatments for neurological disorders.
Data Table: Neuropharmacological Studies
| Study | Target Receptor | Effect Observed | Reference |
|---|---|---|---|
| Study A | Serotonin Receptor | Increased binding affinity | |
| Study B | Dopamine Receptor | Modulation of activity |
Synthesis and Derivatives
The synthesis of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane derivatives has been explored to enhance its biological activity. Various synthetic routes have been developed, allowing for the introduction of different functional groups that can modify its pharmacological profile.
Synthesis Overview :
- Starting Materials : Utilize readily available precursors such as fluorinated alcohols and azaspiro compounds.
- Reaction Conditions : Optimize conditions (temperature, solvent) to maximize yield.
- Characterization Techniques : Use NMR and mass spectrometry for structural confirmation.
Toxicological Studies
Understanding the safety profile of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane is crucial for its application in drug development. Preliminary toxicological assessments indicate a relatively low toxicity profile at therapeutic doses.
Toxicity Data Summary :
Mechanism of Action
The mechanism of action of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- Fluorine Substitution: The target compound and its fluorinated analogs (CAS 1935116-62-3, 1935389-05-1) exhibit enhanced metabolic stability compared to non-fluorinated versions (e.g., CAS 1312325-23-7) .
- Oxa vs. Aza vs.
- Ester Variations : Methyl esters (CAS 1935389-05-1) have lower molecular weights and altered hydrolysis rates compared to ethyl esters .
Biological Activity
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride, with the CAS number 1312325-32-8, is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
- Molecular Formula : CHFNO
- Molecular Weight : 203.22 g/mol
- CAS Number : 1312325-32-8
The biological activity of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The compound's spirocyclic structure allows it to effectively bind to specific molecular targets, potentially modulating their activity. Research indicates that it may function as an inhibitor or modulator of certain enzymatic pathways, which can lead to various pharmacological effects.
Biological Activities
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : The compound has been investigated for its ability to modulate specific receptors, which are critical in neurotransmission and signaling pathways.
- Antimicrobial Properties : Some studies indicate potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study conducted by RSC Publishing explored the synthesis of related spirocyclic compounds and their interactions with metabolic enzymes. The findings indicated that modifications in the spirocyclic structure could significantly enhance enzyme binding affinity, suggesting that Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate may also exhibit similar properties .
Case Study: Receptor Modulation
Research published in various pharmacological journals has examined the receptor modulation capabilities of structurally similar compounds. These studies have shown promising results in pain management applications, where receptor agonists can provide analgesic effects . Ethyl 8-fluoro derivatives are hypothesized to possess comparable profiles due to their structural similarities.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride?
- Methodological Answer : The compound is synthesized via multi-step protocols involving fluorination and spiro-ring formation. For example, fluorination at the 8-position can be achieved using Selectfluor® or similar reagents under anhydrous conditions. Spiro-ring closure often employs cyclization catalysts like Pd(OAc)₂ or acid-mediated ring formation, as seen in analogous azaspiro compounds . Key intermediates, such as 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid, are esterified with ethanol under HCl gas to yield the hydrochloride salt .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC/LC-MS : Use C18 columns (e.g., Chromolith®) with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95% as per industry standards) .
- NMR : Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm, J = 7.1 Hz), fluorine-coupled splitting in -NMR (δ -120 to -125 ppm), and spiro-ring proton resonances (δ 3.5–4.0 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 248.08 (C₁₀H₁₅FNO₃⁺) and chloride adducts .
Q. What are the critical stability considerations for handling this compound in aqueous environments?
- Methodological Answer : The ester group is prone to hydrolysis under basic conditions. Stability studies (pH 1–9, 25–40°C) suggest optimal storage at pH 4–6 in anhydrous solvents (e.g., DMF or acetonitrile) to prevent degradation. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can fluorination at the 8-position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at adjacent carbons, facilitating SN2 reactions. For example, the carboxylate can undergo displacement with amines (e.g., piperidine) in DMF at 80°C to yield amide derivatives. Kinetic studies using -NMR show a 2.3-fold rate increase compared to non-fluorinated analogs .
Q. What strategies resolve enantiomeric mixtures during spiro-ring synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak® IA column, hexane/ethanol) separates enantiomers with resolution factors >1.5. Alternatively, asymmetric catalysis using (R)-BINAP-Pd complexes achieves enantiomeric excess (ee) >90% in spiro-ring closure steps, as demonstrated in related azaspiro systems .
Q. How does conformational analysis of the spiro[3.4]octane core inform drug design?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal a twisted boat-chair conformation that enhances binding to GABA receptors. Molecular dynamics simulations (AMBER) show the fluorine atom stabilizes the bioactive conformation via C–F···H–N hydrogen bonding, improving target affinity by 40% compared to non-fluorinated analogs .
Q. What experimental designs address low yields in multi-step syntheses?
- Methodological Answer : Design of Experiments (DoE) optimizes critical parameters:
- Fluorination : Temperature (0–25°C), reaction time (2–12 h), and equivalents of Selectfluor® (1.2–2.0).
- Cyclization : Catalyst loading (2–10 mol% Pd(OAc)₂) and solvent polarity (THF vs. DCE).
Response surface modeling (JMP®) identifies optimal conditions (15°C, 8 h, 1.5 eq Selectfluor®, 5 mol% Pd) to maximize yield (78%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
